molecular formula C13H8N2O2 B6361510 2-(3-Cyanophenyl)isonicotinic acid CAS No. 1258633-86-1

2-(3-Cyanophenyl)isonicotinic acid

Cat. No.: B6361510
CAS No.: 1258633-86-1
M. Wt: 224.21 g/mol
InChI Key: DGSGFEHHESDKJU-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)isonicotinic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of isonicotinic acid, featuring a cyanophenyl group attached to the second position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Cyanophenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects .

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

    Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

Uniqueness: 2-(3-Cyanophenyl)isonicotinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(3-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-15-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSGFEHHESDKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679493
Record name 2-(3-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-86-1
Record name 2-(3-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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